2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This particular compound features a thiazole ring substituted with a 4-methoxyphenyl group and a 4-fluorophenylsulfanyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Research: The compound is used in studies investigating the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases, including infections and cancers.
Chemical Biology: The compound is used as a probe to study the biochemical pathways and molecular targets involved in its biological effects.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target key functional proteins in bacterial cell division
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it may affect pathways related to bacterial cell division
Pharmacokinetics
Information on its bioavailability, volume of distribution, metabolism, and route of elimination is currently unavailable . Future pharmacokinetic studies will provide valuable information about how this compound is processed in the body.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it may lead to the inhibition of bacterial cell division, resulting in the death of bacterial cells
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Substitution Reactions:
Sulfur-Containing Group Addition: The 4-fluorophenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the 4-fluorophenylsulfanyl moiety.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Uniqueness
The presence of the 4-fluorophenylsulfanyl group in 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide imparts unique electronic and steric properties that can influence its biological activity and selectivity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative potentially more effective in therapeutic applications compared to its analogs .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c1-12-18(13-3-7-15(24-2)8-4-13)22-19(26-12)21-17(23)11-25-16-9-5-14(20)6-10-16/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTKLSBCGNCVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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